Dimethyldivinylsilane
Description
Significance of Vinylsilanes in Contemporary Chemical Research
Vinylsilanes, a class of organosilicon compounds featuring a vinyl group directly bonded to a silicon atom, are crucial intermediates in modern chemical research. Their utility stems from the unique reactivity imparted by the silicon atom, which influences the adjacent carbon-carbon double bond. This "beta-silicon effect" stabilizes a positive charge on the beta-carbon atom, making vinylsilanes valuable participants in a variety of organic transformations. iust.ac.irnih.gov
In the realm of organic synthesis, vinylsilanes serve as versatile building blocks for the construction of complex molecular architectures. numberanalytics.comthieme-connect.com They undergo a range of reactions, including electrophilic substitution, hydrosilylation, and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity. iust.ac.irnih.govnumberanalytics.com Their stability, low toxicity, and the orthogonal reactivity of the silyl (B83357) group make them attractive alternatives to other organometallic reagents. thieme-connect.com
Furthermore, in polymer chemistry, vinylsilanes are indispensable monomers and coupling agents. wikipedia.orggtsi.hkchemeurope.com They are employed to modify the surfaces of inorganic materials, such as glass fibers, to enhance their compatibility and adhesion with organic polymer matrices. wikipedia.orgchemeurope.com This results in composite materials with improved mechanical strength and durability. The vinyl groups also allow for the crosslinking of polymer chains, a fundamental process in the production of elastomers and thermosetting plastics. wikipedia.orgchemeurope.com
Evolution of Research Perspectives on Dimethyldivinylsilane
The study of organosilicon compounds began in the mid-19th century, with the synthesis of the first organosilicon compound, tetraethylsilane, in 1863. gtsi.hksbfchem.comrichsilicone.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for modern organosilicon chemistry, including the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone." wikipedia.orgsbfchem.comrichsilicone.com The industrial production of silicones began in the 1940s, driven by the need for high-performance materials during World War II. simtec-silicone.comnewtopsilicone.com
Initially, research on this compound was primarily focused on its role as a crosslinking agent in the burgeoning silicone industry. Its two vinyl groups provide reactive sites for polymerization and for linking long polymer chains together, a critical step in creating durable silicone elastomers and resins. sbfchem.com The development of silicone-based materials for applications ranging from sealants and adhesives to electrical insulation was a major focus. newtopsilicone.comsbfchem.com
Scope and Research Trajectories of this compound Studies
The current research landscape for this compound is diverse, spanning organic synthesis, materials science, and organometallic chemistry. A significant area of investigation involves its use in hydrosilylation reactions, where a silicon-hydride bond is added across the vinyl group's double bond. dokumen.pubmdpi.comnih.govfrontiersin.org This reaction is a highly efficient and atom-economical method for creating new silicon-carbon bonds and is fundamental to the synthesis of a wide range of organosilicon compounds. dokumen.pubfrontiersin.org Recent research in this area focuses on the development of more sustainable and cost-effective catalysts, moving beyond traditional platinum-based systems to those based on earth-abundant metals like iron and cobalt. mdpi.comnih.govfrontiersin.org
In materials science, research continues to leverage the crosslinking capabilities of this compound to develop novel polymers with tailored properties. This includes the synthesis of high-molecular-weight polycarbosilanes and hybrid organic-inorganic materials. dokumen.pub These materials exhibit desirable characteristics such as high thermal stability and are being explored for applications in areas like transparent coatings for photonics and advanced elastomers. mdpi.com
Future research trajectories for this compound are likely to be influenced by broader trends in chemistry, such as the push for more sustainable and environmentally friendly processes. numberanalytics.comcfsilicones.comnumberanalytics.com This includes the development of greener synthesis routes and the use of renewable feedstocks. numberanalytics.com Furthermore, the unique reactivity of this compound makes it a candidate for the synthesis of complex, functional molecules for applications in fields like medicinal chemistry, where the introduction of silicon into organic molecules can lead to improved biological activity. doi.org The exploration of its role in creating novel silylated N-heterocycles is one such example of this expanding scope. doi.org As our understanding of organosilicon chemistry deepens, the full potential of this compound as a versatile chemical building block will continue to be unlocked. numberanalytics.comcfsilicones.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 10519-87-6 |
| Molecular Formula | C₆H₁₂Si |
| Molecular Weight | 112.25 g/mol |
| Appearance | Colorless clear liquid |
| Density | 0.74 g/mL |
| Boiling Point | 82 °C |
| Refractive Index | 1.4187 (at 20°C) |
This table presents a summary of the key physical and chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(ethenyl)-dimethylsilane | |
|---|---|---|
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InChI |
InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHCILLLMDEFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C=C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID00146997 | |
| Record name | Dimethyldivinylsilane | |
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Molecular Weight |
112.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyldivinylsilane | |
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CAS No. |
10519-87-6 | |
| Record name | Diethenyldimethylsilane | |
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| Record name | Dimethyldivinylsilane | |
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| Record name | Dimethyldivinylsilane | |
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| Record name | Dimethyldivinylsilane | |
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Synthetic Methodologies and Precursor Chemistry of Dimethyldivinylsilane
Direct Synthesis Approaches to Dimethyldivinylsilane
The primary industrial and laboratory-scale synthesis of this compound relies on the formation of silicon-carbon bonds through nucleophilic substitution reactions, most notably employing Grignard reagents.
The Grignard reaction is a cornerstone for the formation of silicon-carbon bonds. gelest.com The synthesis of this compound typically involves the reaction of a dichlorosilane (B8785471) precursor with a vinyl-containing Grignard reagent. google.com
The most common pathway utilizes dimethyldichlorosilane (Me₂SiCl₂) as the silicon precursor and a vinyl magnesium halide (CH₂=CHMgX, where X is typically Cl or Br) as the vinyl source. google.com The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic silicon center, displacing the chloride leaving groups. adichemistry.comchemguide.co.uk The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. gelest.com
The reaction proceeds in a stepwise manner. The first substitution yields dimethylvinylchlorosilane (Me₂(CH₂=CH)SiCl), which can then react with a second equivalent of the Grignard reagent to form the desired this compound.
Reaction Scheme:
Me₂SiCl₂ + CH₂=CHMgBr → Me₂(CH₂=CH)SiCl + MgBrCl
Me₂(CH₂=CH)SiCl + CH₂=CHMgBr → Me₂Si(CH=CH₂)₂ + MgBrCl
Control over the stoichiometry is crucial to maximize the yield of the divinyl product and minimize monosubstituted byproducts. Adding the dichlorosilane to the Grignard reagent (reverse addition) can favor partial substitution, while adding the Grignard reagent to the silane (B1218182) (normal addition) tends to promote full substitution. gelest.com Research has shown that the yield of the intermediate, dimethylvinylchlorosilane, can be significantly improved from under 15% to over 80% by using catalysts like antimony trichloride (B1173362) (SbCl₃). google.com
| Precursor | Grignard Reagent | Solvent | Catalyst | Product(s) | Yield | Reference |
| Dimethyldichlorosilane | Vinyl magnesium bromide | Tetrahydrofuran | None | Dimethylvinylchlorosilane | <15% | google.com |
| Dimethyldichlorosilane | Vinyl magnesium bromide | Tetrahydrofuran | Antimony trichloride (SbCl₃) | Dimethylvinylchlorosilane | >80% | google.com |
| Dimethyldichlorosilane | Vinyl magnesium bromide | Tetrahydrofuran | Antimony trichloride (SbCl₃) | This compound | 2.9% (byproduct) | google.com |
This table illustrates the impact of catalysis on the synthesis of this compound precursors.
The primary precursor for the Grignard synthesis of this compound is dimethyldichlorosilane. The industrial production of this and other methylchlorosilanes is dominated by the Müller-Rochow Direct Process. mdpi.com This process involves the reaction of elemental silicon with methyl chloride at high temperatures (around 300 °C) in the presence of a copper catalyst. mdpi.com
Müller-Rochow Direct Process: 2 CH₃Cl + Si → (CH₃)₂SiCl₂
This reaction produces a mixture of methylchlorosilanes, with dimethyldichlorosilane being the principal product. Other products include methyltrichlorosilane (B1216827) (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others, which are then separated by distillation. mdpi.com This chlorine-based process is highly efficient but has led to research into alternative, chlorine-free routes, such as the direct synthesis with alcohols to produce alkoxysilanes, in line with green chemistry principles. mdpi.com
The vinyl Grignard reagent (vinyl magnesium bromide or chloride) is itself prepared by reacting vinyl halide with magnesium metal in an ether solvent. google.com Anhydrous conditions are essential as Grignard reagents react readily with water. chemguide.co.uk
Functionalization Strategies Involving this compound
The two vinyl groups on the this compound molecule are reactive sites that allow for a wide range of chemical modifications. These functionalization strategies are key to incorporating the silane unit into larger, more complex molecular structures.
Hydrosilylation is one of the most powerful and widely used reactions for the selective functionalization of the vinyl groups in this compound. rsc.org This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. The process is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst or Speier's catalyst. lew.romdpi.com
General Hydrosilylation Reaction: R₃Si-H + CH₂=CH-SiR'₂-CH=CH₂ → R₃Si-CH₂CH₂-SiR'₂-CH=CH₂
The reaction can be controlled to achieve either mono- or di-addition, depending on the stoichiometry of the reactants. This selectivity allows for the synthesis of molecules with remaining vinyl functionality for further reactions or for the creation of symmetrical structures through double addition. The regioselectivity of the addition typically yields the anti-Markovnikov product, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group. lew.roprinceton.edu While platinum catalysts are common, complexes of other metals like rhodium, ruthenium, and nickel have also been developed to control selectivity and efficiency. princeton.edusigmaaldrich.com
| Catalyst Type | Common Examples | Typical Selectivity | Reference |
| Platinum | Karstedt's catalyst, Speier's catalyst | trans (anti-Markovnikov) | lew.romdpi.com |
| Rhodium | [Rh(cod)₂]BF₄ | trans (anti-Markovnikov) | sigmaaldrich.com |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilanes (1,1-disubstituted) | sigmaaldrich.com |
| Nickel | α-Diimine Nickel Complexes | anti-Markovnikov | princeton.edu |
This table summarizes common catalyst types for the hydrosilylation of vinyl groups.
Beyond hydrosilylation, other reactions such as thiol-ene reactions, Heck coupling, and metathesis can also be employed to functionalize the vinyl groups, expanding the range of possible molecular derivatives. mdpi.com
The ability to selectively functionalize the vinyl groups of this compound makes it an ideal monomer or core molecule for building tailored macromolecular structures, such as polymers and dendrimers. unt.edu
In polymer synthesis, this compound can act as a cross-linking agent. By reacting both vinyl groups, it can connect two polymer chains, leading to the formation of a network structure in silicone elastomers. lew.ro It can also be used in copolymerization reactions to introduce vinyl functionality along a polymer backbone, which can then be used for subsequent curing or modification.
Reactivity and Mechanistic Investigations of Dimethyldivinylsilane
Electrophilic and Nucleophilic Reactivity Profiles
Kinetic studies have been conducted on the addition reactions of lithium diethylamide to a series of vinylsilane derivatives to understand their reactivity toward nucleophiles. oup.com The reactivity of these compounds is significantly influenced by the nature of the substituents on the silicon atom. oup.com
In the case of dimethyldivinylsilane, the reactivity was found to be higher than that of trialkyl-substituted vinylsilanes like trimethylvinylsilane. oup.com The rate constant for the addition of lithium diethylamide to this compound in cyclohexane (B81311) at 50 °C was determined to be 14.8 ± 0.6 × 10⁻⁴ dm³ mol⁻¹ s⁻¹. oup.com This increased reactivity is comparable to that of dimethylphenylvinylsilane and is attributed to a potential π-conjugation between the two vinyl groups through the empty d-orbitals of the silicon atom. oup.com This conjugation enhances the electrophilic character of the vinyl group's β-carbon, facilitating the nucleophilic attack by the alkylamide.
Rate Constants for the Addition of Lithium Diethylamide to Vinylsilanes at 50 °C
| Vinylsilane Derivative | Rate Constant (k) × 10⁻⁴ dm³ mol⁻¹ s⁻¹ |
|---|---|
| Trimethylvinylsilane | 2.9 ± 0.2 |
| This compound | 14.8 ± 0.6 |
| Dimethylphenylvinylsilane | 14.8 ± 0.3 |
The oxidative sulfonamidation of this compound demonstrates remarkable diversity in its reaction pathways, heavily dependent on the specific oxidative system and solvent employed. rsc.orgnih.gov This reactivity allows for the synthesis of a wide range of functionalized organosilicon compounds and heterocycles. rsc.orgresearchgate.net
The choice of oxidant is a critical factor that dictates the major products of the reaction between this compound and sulfonamides. rsc.orgnih.gov
Using tert-Butyl hypochlorite (B82951) (t-BuOCl) and Sodium Iodide (NaI): In this oxidative system, the primary reaction pathway is the halogenation of one or both vinyl groups. rsc.orgnih.gov The products of sulfonamidation, such as aziridines, are formed as minor products, constituting less than 30% of the product mixture. rsc.orgrsc.org The major products are undesired halogenated compounds. rsc.org With triflamide, this system can lead to the formation of 3-(triflyl)-5-(triflamido)oxazolidine. nih.gov
Using N-Bromosuccinimide (NBS): The use of NBS as an oxidant leads to different outcomes compared to the t-BuOCl/NaI system and is often more effective, resulting in less resinification and fewer side products. rsc.orgrsc.org The reaction course with NBS is further influenced by the solvent and the nature of the sulfonamide. nih.gov In non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), the reaction typically yields products of bromination or bromosulfonamidation. rsc.orgnih.gov However, in coordinating solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF), Ritter-type products resulting from solvent interception are predominantly formed, especially with sulfonamides like triflamide and nosylamide. rsc.orgnih.gov
Effect of Oxidant on the Reaction of this compound with Sulfonamides
| Oxidative System | Primary Reaction Outcome | Minor Products |
|---|---|---|
| t-BuOCl + NaI | Halogenation of vinyl groups | Aziridines, Oxazolidines |
| NBS | Solvent-dependent: Bromosulfonamidation or Ritter-type solvent interception | Bromination products |
The solvent plays a crucial role in directing the NBS-induced sulfonamidation of this compound, often by participating directly in the reaction mechanism. rsc.orgnih.gov
Dichloromethane (CH₂Cl₂): In this non-coordinating solvent, the reaction with sulfonamides in the presence of NBS leads to the regioselective formation of α-bromo-β-sulfonamidation products in good yields. nih.gov These adducts serve as valuable intermediates for further transformations. nih.gov
Acetonitrile (MeCN): When acetonitrile is used as the solvent, the reaction with certain sulfonamides (like triflamide) proceeds via a Ritter-type reaction. rsc.orgnih.gov This involves the interception of an intermediate bromonium cation by the solvent, leading to the formation of amidine products where the second vinyl group on the silicon atom remains intact. rsc.org
Tetrahydrofuran (THF): As a cyclic ether, THF can also participate in the reaction. rsc.org In the presence of NBS, the reaction of this compound with various sulfonamides yields Ritter-type products from the interception and opening of the THF ring. rsc.orgrsc.org This results in the formation of N-(4-{2-bromo-2-[dimethyl(vinyl)silyl]ethoxy}butyl)sulfonamides. rsc.org
The initial products of oxidative sulfonamidation of this compound are versatile precursors for a variety of heterocyclic compounds, which can be synthesized through base-induced cyclization. rsc.orgrsc.org
Aziridines: The products of bromoarenesulfonamidation, formed in CH₂Cl₂, can be converted into the corresponding 2-dimethyl(vinyl)silyl-1-(sulfonyl)aziridines in nearly quantitative yields upon treatment with a base like potassium carbonate (K₂CO₃). nih.gov This dehydrobromination reaction provides an efficient route to silylated aziridines. nih.gov
Imidazolines: The Ritter-type amidine products, formed in acetonitrile, undergo base-induced cyclization to afford 5-silylated 2-methyl-1-(trifluoromethylsulfonyl)-2-imidazolines in almost quantitative yield. rsc.org
Oxazocanes: The THF interception products, upon treatment with a base, undergo 1,8-cyclization to yield 1,4-oxazocanes. rsc.org
Diazasilinanes: A novel class of Si,N-containing heterocycles, 1,3,5-diazasilinanes, can be synthesized from the reaction of amidines where the second vinyl group has been brominated to a 1,2-dibromoethyl group. rsc.org This transformation also occurs in close to quantitative yield. rsc.org The discovery of this new heterocyclic system is a significant outcome of these reactivity studies. rsc.org
Heterocycles Derived from this compound
| Heterocycle | Precursor | Reaction Condition |
|---|---|---|
| Aziridines | Bromoarenesulfonamidation Adducts | Base-induced dehydrobromination (e.g., K₂CO₃) |
| Imidazolines | Ritter-type Amidine Adducts (from MeCN) | Base-induced cyclization |
| Oxazocanes | Ritter-type Adducts (from THF) | Base-induced 1,8-cyclization |
| 1,3,5-Diazasilinanes | Amidines with a 1,2-dibromoethyl group | Base-induced cyclization |
Divergent Reactivity toward Sulfonamides in Oxidative Systems
Hydrosilylation Chemistry of this compound
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. rsc.orgresearchgate.net This process is typically catalyzed by transition metal complexes, most notably those containing platinum, like Speier's and Karstedt's catalysts. lew.romdpi.com The reaction is a highly atom-economical method for creating silicon-carbon bonds. sigmaaldrich.com
The hydrosilylation involving this compound can proceed in two primary ways: either with this compound acting as the substrate (containing the C=C bonds) or as the reagent (if it were modified to contain an Si-H bond). In its typical application as a divinyl compound, it serves as a cross-linking agent or a monomer for polymerization. For instance, bis-vinylsilanes are used to hydrosilylate bis-alkynes in the presence of rhodium catalysts to produce conjugated organosilicon chromophores. scispace.com
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This mechanism involves:
Oxidative addition of the Si-H bond of a hydrosilane to the metal center.
Coordination of the alkene (a vinyl group of this compound) to the resulting metal-silyl-hydride complex.
Migratory insertion of the coordinated alkene into the metal-hydride bond. This step determines the regioselectivity, typically yielding the anti-Markovnikov product. lew.ro
Reductive elimination of the resulting alkyl-silyl-metal complex to give the final product and regenerate the catalyst. mdpi.com
While platinum catalysts are common, catalysts based on other metals like nickel, iron, and cobalt have also been developed. princeton.edu The hydrosilylation of vinyl groups, such as those in this compound, is a key reaction in the curing of silicone polymers and the synthesis of silicone-based materials. lew.romdpi.com The reaction with a di-functional silane (B1218182) (containing two Si-H bonds) would lead to the formation of polymers or cross-linked networks.
Catalytic Hydrosilylation Mechanisms
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. For this compound, this reaction provides a pathway to functionalized silanes and silicone polymers. The mechanisms of these reactions are often complex and have been the subject of extensive research.
Role of Platinum Catalysts (e.g., Karstedt's catalyst)
Platinum complexes are highly effective catalysts for the hydrosilylation of this compound. Among the most widely used is Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands. This catalyst is favored for its high activity and solubility in common organic and silicone-based media.
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism involves a series of steps:
Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
Olefin Coordination: One of the vinyl groups of this compound coordinates to the platinum center.
Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond. This step can proceed in two ways, leading to either the α- or β-adduct, which dictates the regioselectivity of the reaction.
Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to form the C-Si bond of the product and regenerate the platinum(0) catalyst.
A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the olefin into the Pt-Si bond followed by reductive elimination of a C-H bond. The operative mechanism can be influenced by the specific reactants and reaction conditions.
Metal-Ligand Complex Reactivity in Hydrosilylation
The reactivity of the metal catalyst in hydrosilylation is significantly influenced by the ligands coordinated to the metal center. The nature of the ligand can affect the catalyst's activity, stability, and selectivity. For instance, the divinyltetramethyldisiloxane ligands in Karstedt's catalyst are labile, allowing for easy coordination of the reactants.
Research has explored the use of various ligands to tune the reactivity of platinum and other transition metal catalysts in the hydrosilylation of vinylsilanes. For example, the use of N-heterocyclic carbene (NHC) ligands has been shown to create more robust and, in some cases, more selective catalysts. The steric and electronic properties of the ligands play a crucial role in modulating the accessibility of the metal center and the energetics of the catalytic cycle.
Regioselectivity and Stereoselectivity in Hydrosilylation Products
The hydrosilylation of the vinyl groups in this compound can result in two different regioisomers: the α-adduct (Markovnikov addition) and the β-adduct (anti-Markovnikov addition). With platinum catalysts like Karstedt's catalyst, the reaction typically exhibits high regioselectivity for the anti-Markovnikov product (β-adduct). acs.org This selectivity is generally attributed to steric factors, where the bulky silyl (B83357) group adds to the less substituted carbon of the double bond.
| Catalyst System | Substrate | Hydrosilane | Predominant Regioisomer | Stereochemistry | Reference |
| Karstedt's Catalyst | Vinyl-Substituted Silsesquioxanes | Phenylsilanes | β (anti-Markovnikov) | - | acs.org |
| Platinum Oxide | Unsymmetrical Arylalkynes | Various Hydrosilanes | α or β (substituent dependent) | cis-addition | thieme-connect.com |
| Platinum with Custom Ligands | Propynamides | Various Hydrosilanes | α or β (ligand dependent) | - | rsc.org |
Intermolecular and Intramolecular Hydrosilylation Studies
This compound can undergo both intermolecular and intramolecular hydrosilylation, depending on the reaction conditions and the nature of the hydrosilane.
Intermolecular hydrosilylation occurs when a hydrosilane reacts with one or both vinyl groups of separate this compound molecules. This is the common pathway for producing simple functionalized silanes or for cross-linking in polymerization reactions.
Intramolecular hydrosilylation is a less common but mechanistically interesting process that can occur if the hydrosilane is part of the same molecule as the vinyl group. While not directly applicable to this compound itself, studies on related dialkenylsilanes have shown that intramolecular cyclization can occur to form silicon-containing rings. These reactions are often catalyzed by transition metals and the regioselectivity is governed by the formation of the most stable cyclic intermediate.
Cross-Coupling and Polymerization Reactivity
Beyond hydrosilylation, the vinyl groups of this compound are amenable to various cross-coupling and polymerization reactions, enabling the synthesis of a wide range of organosilicon materials.
Ligand Coupling Reactions on Solid Supports
While specific examples of ligand coupling reactions involving this compound on solid supports are not extensively documented in the readily available literature, the principles of surface modification using silane coupling agents are well-established. The vinyl groups of this compound could potentially be used to anchor the molecule to a solid support that has been functionalized with appropriate reactive groups.
For instance, a solid support could be modified with a thiol-containing ligand. The vinyl groups of this compound could then undergo a thiol-ene "click" reaction to covalently attach the silane to the surface. This immobilization would be useful for creating stationary phases for chromatography, solid-phase synthesis supports, or for the development of heterogeneous catalysts where the this compound acts as a scaffold.
The general strategy for such a surface modification would involve:
Surface Activation: Preparing the solid support (e.g., silica (B1680970), polymer beads) to introduce reactive functional groups.
Coupling: Reacting the activated surface with a molecule that can subsequently bind to this compound.
Immobilization: Reacting the functionalized surface with this compound.
This approach allows for the precise control of the surface chemistry and the creation of materials with tailored properties.
Polymerization and Copolymerization Kinetics and Mechanisms
This compound (DMDVS) is a versatile monomer utilized in the synthesis of a variety of silicon-containing polymers. Its two vinyl groups allow it to participate in complex polymerization reactions, including cyclopolymerization and cross-linking. The kinetics and mechanisms of these polymerizations are influenced by factors such as the choice of initiator, solvent, and the presence of comonomers. Anionic polymerization of DMDVS has been shown to produce soluble polymers containing both monocyclic and bicyclic rings within the polymer backbone, along with a significant percentage of pendant, unreacted vinyl groups. oup.com
Cyclocopolymerization Studies
The polymerization of divinyl monomers like this compound often proceeds via a cyclopolymerization mechanism. This intramolecular cyclization reaction occurs in competition with the intermolecular propagation of the polymer chain. In the case of the anionic polymerization of DMDVS initiated by n-butyllithium, a cyclopolymerization mechanism is proposed to explain the formation of a soluble polymer that retains approximately 30% of its original vinyl groups as pendant groups. oup.com
The proposed mechanism involves the propagating anion adding to one vinyl group of a monomer molecule. The newly formed anion can then attack the second vinyl group within the same monomer unit (intramolecular cyclization) or add to a vinyl group of another monomer molecule (intermolecular propagation). A key finding in the study of DMDVS is the formation of a bicyclic ring structure, which arises from a cyclization reaction involving the penultimate monomer unit. oup.com After the propagating anion adds to a monomer, the resulting silylmethine anion attacks the pendant vinyl group in the preceding monomer unit, forming a stable six-membered ring. oup.com This process results in a polymer structure containing both monocyclic and bicyclic units along the main chain.
| Parameter | Observation | Mechanistic Implication |
|---|---|---|
| Polymer Solubility | Soluble polymer is obtained despite the difunctional nature of the monomer. | Suggests a cyclopolymerization mechanism that reduces cross-linking. |
| Pendant Vinyl Groups | Approximately 30% of vinyl groups remain unreacted. | Indicates that intramolecular cyclization is a significant but not exclusive pathway. |
| Polymer Structure | Contains both monocyclic and bicyclic rings in the skeleton. | A bicyclic structure is formed through cyclization involving the penultimate monomer unit. |
| Initiator | n-butyllithium is an effective initiator. | Anionic polymerization proceeds via a carbanionic active center. |
Radical and Ionic Polymerization Pathways
This compound can undergo polymerization through different pathways, including radical and ionic mechanisms, each initiated by different types of species. youtube.comyoutube.comyoutube.com
Radical Polymerization : This pathway is initiated by a free radical species, which can be generated from an initiator molecule like a peroxide through heat or light. youtube.comyoutube.com The radical initiator adds to one of the vinyl double bonds of DMDVS, creating a new radical center on the monomer. This new radical then propagates the chain by adding to other DMDVS molecules. youtube.comyoutube.com The process continues until termination, which can occur when two growing radical chains combine or through disproportionation. youtube.com
Ionic Polymerization : This can be either cationic or anionic, depending on the nature of the initiator and the monomer's ability to stabilize the corresponding charged intermediate. youtube.comyoutube.com
Anionic Polymerization : As discussed, DMDVS can be polymerized using anionic initiators like n-butyllithium. oup.com The mechanism involves the initiation step where the butyl anion adds to a vinyl group, creating a carbanion. This carbanion is the active center that propagates the polymer chain. youtube.com This pathway is particularly noted for leading to cyclopolymerization. oup.com
Cationic Polymerization : This pathway is initiated by a strong acid or Lewis acid, which protonates or coordinates to a vinyl group, generating a carbocation. youtube.com This carbocationic species then acts as the active center for chain propagation. For cationic polymerization to be effective, the monomer must have substituents that can stabilize the positive charge. youtube.com
Polymerization with Borazine (B1220974) and Silazane Derivatives
This compound can be copolymerized with inorganic ring systems like borazine and silazane derivatives to create preceramic polymers. These hybrid polymers are precursors to advanced ceramic materials like silicon carbonitride (SiCN) and silicon boron carbonitride (SiBCN). researchgate.netrsc.org
One study reported the synthesis of a SiCBN preceramic polymer by reacting borazine derivatives with this compound without a catalyst, achieving a synthetic yield of 85%. researchgate.net The resulting liquid polymer, with a ceramic yield of about 40%, could be transformed into an insoluble solid through cross-linking of unreacted vinyl groups upon heating. Pyrolysis of this solid at 1400 °C yielded amorphous SiCN and Boron Nitride (BN) structures. researchgate.net
Similarly, polysilazanes can be modified by reacting them with DMDVS. The vinyl groups of DMDVS can participate in cross-linking reactions, which is crucial for converting the liquid preceramic polymer into a solid, infusible material before pyrolysis. This cross-linking enhances the ceramic yield and influences the final properties of the ceramic product. rsc.org
| Comonomer | Polymerization Type | Resulting Polymer | Ceramic Product (after Pyrolysis) | Reference |
|---|---|---|---|---|
| Borazine Derivative | Thermal reaction (no catalyst) | SiCBN Preceramic Polymer | Amorphous SiCN and BN | researchgate.net |
| Tetramethyldivinyldisilazane | Hydroboration with Borazine | SiCBN Preceramic Polymer | Amorphous SiCN and BN | researchgate.net |
| Poly(vinylmethyl-co-methyl)silazane | Cross-linking reactions | Cross-linked Polysilazane | Silicon Carbonitride (SiCN) | rsc.org |
Organometallic Complexation and Ligand Behavior
The vinyl groups in this compound are reactive sites for coordination with transition metals. DMDVS can act as a chelate ligand, where both vinyl groups coordinate to a single metal center, forming a stable complex. This behavior is fundamental to its role in organometallic chemistry and catalysis, particularly in processes like hydrosilylation. mdpi.comwikipedia.org
Reactions with Transition Metal Complexes (e.g., Platinum, Iron)
This compound readily reacts with various transition metal complexes, particularly those from Group 10, like platinum. These reactions often involve the displacement of other, more weakly bound ligands.
Platinum Complexes : DMDVS reacts with diethylene(tertiary phosphine)platinum complexes, such as [Pt(C₂H₄)₂(PR₃)], to yield chelate complexes of the type [Pt{(CH₂=CH)₂SiMe₂}(PR₃)]. csic.es In this reaction, the two ethylene (B1197577) ligands are displaced by the two vinyl groups of a single DMDVS molecule. This demonstrates the ability of DMDVS to act as a bidentate ligand, forming a stable five-membered ring with the platinum center. Platinum complexes are also crucial catalysts for hydrosilylation reactions, a key application area for vinylsilanes. mdpi.comillinois.edu
Iron Complexes : While specific reactions of DMDVS with iron complexes are less commonly detailed in the context of simple ligand substitution, iron-disilyl complexes are known to react with C=O bonds. nih.gov Iron complexes are also investigated for various catalytic applications, including Sonogashira coupling and polymerization, where organosilicon compounds can be involved as substrates or ligands. nih.govbeilstein-journals.org Iron-catalyzed reactions can involve the formation of organoiron intermediates through oxidative addition and reductive elimination steps. beilstein-journals.org
| Metal Complex Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| [Pt(C₂H₄)₂(PR₃)] (R = tBu₂Me, (C₆H₁₁)₃, Ph₃) | [Pt{(CH₂=CH)₂SiMe₂}(PR₃)] | Ligand Substitution / Chelation | csic.es |
Formation and Characterization of Metal-Vinylsilicon Ligand Complexes
The formation of complexes where this compound acts as a ligand results in stable organometallic compounds that can be isolated and characterized. csic.es The characterization of these metal-vinylsilicon ligand complexes is typically accomplished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹H NMR : Can confirm the coordination of the vinyl groups to the metal center by observing shifts in the signals of the vinyl protons.
¹³C NMR : Provides information about the carbon atoms of the vinyl groups and any changes in their chemical environment upon coordination. csic.es
³¹P NMR : Is used when phosphine (B1218219) ligands are present in the complex, allowing for the study of the phosphorus environment and its coupling to the metal center (e.g., platinum). csic.es
The data from these spectroscopic methods are used to propose and confirm the structures of the newly formed complexes. For instance, in the platinum chelate complex [Pt{(CH₂=CH)₂SiMe₂}(PR₃)], NMR data confirmed the bidentate coordination of the this compound ligand. csic.es The synthesis and characterization of such complexes are crucial for understanding their reactivity and potential applications in catalysis and materials science. researchgate.netresearchgate.net
Advanced Spectroscopic and Characterization Techniques in Dimethyldivinylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of dimethyldivinylsilane and its polymeric forms. Through the analysis of different nuclei, a wealth of information regarding the chemical environment, connectivity, and dynamics of the molecule can be obtained.
Proton (¹H) NMR spectroscopy is a fundamental tool for confirming the structure of this compound. The spectrum provides characteristic signals for the methyl and vinyl protons, with their chemical shifts, splitting patterns, and coupling constants offering a definitive fingerprint of the molecule.
The methyl protons directly attached to the silicon atom typically appear as a sharp singlet in the upfield region of the spectrum, generally around 0.1-0.2 ppm. This upfield shift is a characteristic feature of protons on silicon in organosilanes.
The vinyl group protons (–CH=CH₂) give rise to a more complex set of signals in the downfield region, typically between 5.5 and 6.5 ppm. These protons form an AMX spin system, resulting in distinct multiplets for each of the three vinyl protons due to geminal and cis/trans couplings. The exact chemical shifts and coupling constants are sensitive to the solvent and the concentration of the sample.
| Proton Type | Typical Chemical Shift (δ, ppm) | Splitting Pattern | Typical Coupling Constants (J, Hz) |
| Si-CH ₃ | ~ 0.15 | Singlet | N/A |
| Si-CH =CH₂ | ~ 5.7 - 6.2 | Multiplet | Jgem, Jcis, Jtrans |
| Si-CH=CH ₂ | ~ 5.9 - 6.5 | Multiplet | Jgem, Jcis, Jtrans |
This is an interactive data table. Users can sort and filter the data as needed.
Carbon-13 (¹³C) NMR spectroscopy is invaluable for characterizing the microstructure of polymers derived from this compound. The chemical shifts of the carbon atoms in the polymer backbone and side chains provide detailed information about the polymer's architecture, including tacticity and the extent of cross-linking.
In poly(this compound) or copolymers incorporating this monomer, distinct signals are observed for the methyl carbons and the carbons of the vinyl group that have been incorporated into the polymer chain. The chemical shift of the backbone carbons can reveal the nature of the polymerization (e.g., head-to-tail linkages). For cross-linked structures, the disappearance or shifting of the vinyl carbon signals, coupled with the appearance of new aliphatic carbon signals, provides evidence of the cross-linking reaction. The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR allows for better resolution of signals, enabling the analysis of complex polymer structures that might be ambiguous in proton NMR spectra.
| Carbon Type in Polymer | Typical Chemical Shift (δ, ppm) | Information Provided |
| Si-C H₃ | ~ 0 - 5 | Environment of the methyl side group |
| Polymer Backbone (-C H-C H₂-) | ~ 20 - 40 | Polymer microstructure, tacticity |
| Residual Vinyl C =C | ~ 130 - 140 | Degree of polymerization/cross-linking |
This is an interactive data table. Users can sort and filter the data as needed.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for studying the translational motion of molecules in solution, providing insights into their size, shape, and interactions. nih.govhuji.ac.ilucsb.edu For this compound, DOSY can be used to determine its self-diffusion coefficient, which is related to its hydrodynamic radius. This technique is particularly useful for studying mixtures, as it can separate the NMR signals of different components based on their diffusion rates. nih.gov
In the context of polymerization studies, DOSY can be employed to monitor the increase in molecular size as monomers link to form oligomers and polymers. By measuring the diffusion coefficients of the various species in the reaction mixture, it is possible to follow the progress of the polymerization reaction and to characterize the size distribution of the resulting polymer products. rsc.org The non-invasive nature of DOSY makes it an ideal tool for in-situ monitoring of these dynamic processes.
For the characterization of solid materials derived from this compound, such as cross-linked polymers or surface-grafted species, solid-state Magic Angle Spinning (MAS) NMR is an essential technique. By spinning the sample at a specific angle (the "magic angle") relative to the magnetic field, it is possible to average out anisotropic interactions that broaden the NMR signals in the solid state, resulting in higher resolution spectra.
²⁹Si MAS NMR is particularly informative for organosilicon materials. It can distinguish between silicon atoms with different numbers of oxygen or carbon substituents, providing detailed information about the degree of cross-linking and the chemical structure of the solid network. researchgate.net For example, silicon nuclei in different environments, such as those in the bulk of a polymer versus those at a surface, can be differentiated. ¹³C and ¹H MAS NMR are also used to probe the organic components of the solid material, providing complementary structural information. nih.govipri.kiev.ua
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
In the IR spectrum of this compound, characteristic absorption bands are observed for the C-H stretching and bending vibrations of the methyl and vinyl groups, the C=C stretching of the vinyl group, and the Si-C stretching vibrations. The Si-CH₃ symmetric deformation is typically found around 1250 cm⁻¹, while the C=C stretching vibration appears around 1600 cm⁻¹.
Raman spectroscopy provides complementary information. Due to the change in polarizability during vibration, non-polar bonds often give strong signals in Raman spectra. For this compound, the Si-C and C=C stretching vibrations are typically strong and easily identifiable. The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. mdpi.comnih.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-H stretch (vinyl) | ~ 3050 | ~ 3050 |
| C-H stretch (methyl) | ~ 2960 | ~ 2960 |
| C=C stretch | ~ 1600 | ~ 1600 |
| Si-CH₃ deformation | ~ 1250 | ~ 1250 |
| Si-C stretch | ~ 700-800 | ~ 700-800 |
This is an interactive data table. Users can sort and filter the data as needed.
Mass Spectrometry (e.g., MALDI-TOF MS) for Complex Ligand Shells
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large molecules and organometallic complexes. nih.gov When this compound acts as a ligand in a metal complex, MALDI-TOF MS can be used to determine the molecular weight of the complex and to gain insights into the composition of the ligand shell. duke.eduresearchgate.net
In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the gentle desorption and ionization of the analyte molecules. The resulting ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. This technique is particularly advantageous for characterizing the products of reactions involving organometallic species, where it can be used to identify the formation of desired complexes and to detect the presence of any side products. The low degree of fragmentation in MALDI-TOF MS allows for the observation of the intact molecular ion, providing a clear determination of the molecular weight of the complex. uvic.ca
X-ray Diffraction Studies for Molecular Structures
Chromatographic Techniques (e.g., GC, GPC) for Purity and Molecular Weight Distribution
Chromatographic methods are indispensable for assessing the purity of this compound and for characterizing the polymers derived from it.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds, making it ideal for determining the purity of this compound. In GC, a sample is vaporized and injected into a carrier gas stream that moves it through a column containing a stationary phase. The separation is based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase. The high resolution of GC columns allows for the separation of closely related compounds, enabling the detection and quantification of trace impurities. A detector, often a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), measures the amount of each component as it elutes from the column, generating a chromatogram where peak area corresponds to the concentration of the component. This allows for a quantitative assessment of purity.
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. This information is critical as the molecular weight profoundly influences the physical and mechanical properties of polymeric materials. GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later.
Detectors such as refractive index (RI), light scattering (LS), and viscometers are used to characterize the polymer as it elutes. By calibrating the system with standards of known molecular weight, the MWD of an unknown polymer sample can be determined. For polysiloxanes, GPC is extensively used to measure key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table 1: Representative GPC Data for Polysiloxane Samples
| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Polysiloxane A | 45,000 | 92,000 | 2.04 |
| Polysiloxane B | 78,000 | 165,000 | 2.12 |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, this analysis confirms the mass fractions of carbon, hydrogen, and silicon, verifying that the empirical formula aligns with its known molecular formula, C₆H₁₂Si. This is a crucial quality control step to confirm the identity and purity of the synthesized or procured compound.
Table 2: Elemental Composition of this compound (C₆H₁₂Si)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 64.20 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 10.78 |
| Silicon (Si) | 28.085 | 1 | 28.085 | 25.02 |
| Total | 112.247 | 100.00 |
Thermogravimetric Analysis (TGA): TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to study the thermal stability and decomposition characteristics of materials, particularly polymers. A TGA thermogram plots mass loss versus temperature. From this plot, the onset temperature of decomposition can be determined, which is a key indicator of the material's thermal stability. For polymers derived from this compound, TGA can reveal the temperature at which significant degradation occurs and the amount of residual material left at high temperatures. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative degradation.
Surface Characterization Techniques (e.g., XPS, AFM, TEM) in Modified Materials
When this compound is used to modify surfaces or is incorporated into composite materials, a range of surface-sensitive techniques are employed to characterize the resulting structures.
X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for determining the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm). It works by irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. For surfaces modified with this compound, XPS can confirm the presence of
Theoretical and Computational Chemistry of Dimethyldivinylsilane
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organosilicon compounds like dimethyldivinylsilane due to its favorable balance of accuracy and computational cost. DFT calculations are used to analyze the electron density distribution, particularly around the central silicon atom and the vinyl C=C double bonds. researchgate.net This analysis is crucial for identifying regions of high or low electron density, which correspond to sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Applications of DFT for this compound include the calculation of molecular electrostatic potential (MEP) maps, which visualize charge distributions and predict how the molecule will interact with other reagents. ethernet.edu.et Furthermore, DFT is employed to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental spectroscopic data for validation. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often used in conjunction with Pople-style or def2 basis sets for organosilanes. researchgate.netdss.go.th
| Computational Parameter | Description | Common Examples for Organosilanes |
|---|---|---|
| Functional | Approximation for the exchange-correlation energy, a key component of DFT. | B3LYP, M06, PBE0 |
| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), def2-TZVP, DZVP |
| Calculated Property | Output from the DFT calculation. | Optimized Geometry, Electron Density, HOMO/LUMO Energies, MEP |
While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD(T)), offer a more rigorous and often more accurate approach for calculating the electronic structure and thermochemical properties of this compound. dss.go.thresearchgate.net These methods, while computationally more demanding, provide benchmark data for assessing the molecule's intrinsic stability and the energetics of its reactions. researchgate.net
Ab initio calculations are particularly valuable for determining bond dissociation energies, heats of formation, and reaction enthalpies. researchgate.net This information is critical for evaluating the thermal stability of this compound and for understanding the energy changes that occur during chemical transformations, such as polymerization or degradation. By computing the energies of reactants, products, and intermediates, these methods provide a quantitative understanding of the thermodynamic driving forces behind its reactivity. bath.ac.uk
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a delocalized picture of bonding in this compound, offering key insights into its electronic behavior and reactivity. bac-lac.gc.ca The analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals are primary determinants of how the molecule participates in chemical reactions.
For this compound, the HOMO is typically localized on the π-bonds of the two vinyl groups, making these sites electron-rich and susceptible to attack by electrophiles. dokumen.pub Conversely, the LUMO is often associated with the σ*-antibonding orbitals involving the silicon atom, indicating that the silicon center can act as an electrophilic site, particularly in reactions involving nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation. acs.org
| Orbital | Primary Localization | Associated Reactivity | Relative Energy |
|---|---|---|---|
| HOMO | π-orbitals of the vinyl (C=C) groups | Nucleophilic / Site for electrophilic attack | High |
| LUMO | σ*-antibonding orbitals involving the Si atom | Electrophilic / Site for nucleophilic attack | Low |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability | ΔE |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed simulation of reaction mechanisms involving this compound, providing a dynamic view of bond-breaking and bond-forming processes. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is the fleeting molecular configuration that determines the reaction's activation energy and rate. google.com
For instance, DFT calculations have been used to model the mechanism of hydrosilylation, a critical reaction for this compound. researchgate.net Simulations can show how a catalyst activates the Si-H bond of a hydrosilane and facilitates its addition across one of the vinyl groups of this compound. These models can compare catalyzed and uncatalyzed pathways, revealing how the catalyst provides an alternative mechanism with a significantly lower activation barrier, thus accelerating the reaction. acs.org
| Reaction Pathway | Activation Barrier (Illustrative) | Reaction Rate |
|---|---|---|
| Uncatalyzed Reaction | ~45 kcal/mol | Slow |
| Catalyzed Reaction | ~18 kcal/mol | Fast |
Modeling of Polymerization and Crosslinking Processes
This compound is a key monomer and crosslinking agent in the synthesis of silicone polymers. Computational modeling plays a vital role in understanding and predicting the outcomes of these complex processes. Simulations can model the step-by-step mechanism of polymerization, including initiation, propagation, and termination steps. researchgate.net
For example, models can simulate the free-radical or transition-metal-catalyzed polymerization of the vinyl groups. Kinetic modeling, often informed by DFT-calculated rate constants, can predict polymer properties such as molecular weight distribution (MWD), polydispersity index (PDI), and the degree of branching. When used as a crosslinker, computational models can simulate the formation of three-dimensional polymer networks, helping to correlate the crosslink density with macroscopic material properties like elasticity and thermal stability.
Predictive Modeling for Novel Materials Design
The ultimate goal of theoretical and computational studies on this compound is to enable the predictive design of new materials with tailored properties. By building a fundamental understanding of its electronic structure and reactivity, researchers can computationally screen potential modifications to the molecule or design new reaction pathways to achieve desired outcomes.
This approach has been applied to the design of novel surface modifications, where this compound acts as a versatile linker molecule to covalently bond functional organic molecules to silica (B1680970) surfaces. Computational models can predict the stability and electronic properties of the resulting surface, guiding the development of materials for applications in electronics, coatings, and biotechnology. Similarly, by modeling how this compound co-polymerizes with other monomers, it is possible to predict the properties of the resulting silicones, accelerating the discovery of new elastomers, resins, and adhesives with enhanced performance characteristics. acs.org
Applications and Advanced Materials Science Incorporating Dimethyldivinylsilane
Precursors for Advanced Polymeric Materials
The unique molecular structure of dimethyldivinylsilane, featuring a central silicon atom bonded to two methyl groups and two vinyl groups, makes it an essential monomer and crosslinking agent in the synthesis of advanced polymeric materials.
This compound is a key ingredient in the production of silicone polymers and elastomers, where it plays a crucial role in enhancing mechanical properties and thermal stability. chemimpex.com Its incorporation into the polymer matrix introduces vinyl functional groups that can be subsequently crosslinked. This process, often a hydrosilylation reaction, forms a stable three-dimensional network structure. The resulting silicone elastomers exhibit improved tensile strength, durability, and resistance to high temperatures, making them suitable for demanding applications in the automotive, aerospace, and construction industries. chemimpex.com
| Property Enhanced by this compound | Mechanism of Enhancement | Resulting Material Characteristic |
| Mechanical Strength | Introduction of vinyl groups allows for controlled crosslinking, creating a robust polymer network. | Increased tensile strength and tear resistance. |
| Thermal Stability | The stable siloxane backbone, reinforced by crosslinks, resists degradation at elevated temperatures. | Improved performance in high-temperature environments. |
| Durability | The crosslinked structure provides greater resistance to environmental factors and chemical attack. | Longer service life of the silicone product. |
As a crosslinking agent, this compound is instrumental in transforming linear or branched polymers into high-performance thermoset materials. chemimpex.comhengdasilane.com The vinyl groups of this compound can react with various polymer backbones, creating covalent bonds that link the polymer chains together. hengdasilane.com This process significantly improves the material's properties, including its thermal stability, chemical resistance, and mechanical strength. hengdasilane.comspecialchem.comevonik.com For instance, in polyethylene, silane (B1218182) crosslinking is a widely used method to enhance its performance for applications such as hot water pipes and cable insulation. specialchem.comevonik.com
Key Advantages of Silane Crosslinking:
Enhanced Thermal Stability: Crosslinked polymers can withstand higher operating temperatures without deforming. evonik.com
Improved Chemical Resistance: The crosslinked network structure is less susceptible to swelling and degradation when exposed to solvents and other chemicals. specialchem.com
Increased Mechanical Strength: Crosslinking leads to a more rigid and robust material with improved tensile strength and creep resistance. specialchem.comevonik.com
The synthesis of novel polysilalkylene siloxane monomers is an area of significant interest for industrial chemists due to the valuable properties of their polymeric counterparts, which are used as elastomers, adhesives, fluids, and resins. sciepub.comresearchgate.net A common industrial process for creating these silicone polymers is through the hydrosilylation of dienes. sciepub.comresearchgate.net This process can produce a diverse range of organosilicon compounds with a wide array of applications. sciepub.comresearchgate.net In this context, terminal dienes are reacted with silanes like dimethylchlorosilane in the presence of a catalyst, such as Karstedt's catalyst, to produce modified siloxane monomers. sciepub.comresearchgate.net These monomers can then be readily hydrolyzed to form their corresponding polymeric analogues. sciepub.comresearchgate.net
This compound and its derivatives are valuable precursors in the synthesis of preceramic polymers, which can be converted into high-performance ceramic materials upon pyrolysis. Specifically, they have been utilized in the creation of silicon-boron-carbon-nitrogen (Si-B-C-N) ceramics. scispace.comresearchgate.net In a typical synthesis, a divinylsilane derivative is reacted with a boron source, such as borane dimethyl sulfide, leading to the hydroboration of the vinyl groups and the formation of a solid Si-B-C-N-H polymer. scispace.com This polymeric precursor can then be pyrolyzed at high temperatures to yield a ceramic material with excellent thermal stability and resistance to crystallization. researchgate.net The incorporation of boron into the silicon carbide and silicon nitride matrix enhances the high-temperature performance of the resulting ceramic. mdpi.com
| Precursor Component | Role in Preceramic Polymer Synthesis | Resulting Ceramic Property |
| Dichlorodivinylsilane | Provides the silicon and carbon backbone. | Forms the SiC/Si3N4 matrix. |
| Borane Dimethyl Sulfide | Acts as the boron source and facilitates polymerization through hydroboration. | Enhances thermal stability and resistance to crystallization. |
| Ammonia or Cyanamide | Serves as the nitrogen source. | Contributes to the formation of the Si-N and B-N bonds in the ceramic. |
Tailored Coatings and Adhesives
The reactivity of this compound also makes it a valuable component in the formulation of specialized coatings and adhesives with enhanced properties. chemimpex.com
This compound and other functional silanes are employed in surface modification to alter the surface properties of various substrates, such as glass, metals, and polymers. chemimpex.comnbinno.comshinetsusilicones.comgelest.com This process typically involves the reaction of the silane with hydroxyl groups on the substrate surface, forming a stable covalent bond. nbinno.com The organic functional groups of the silane, in this case, the vinyl groups, are then oriented away from the surface, providing a reactive interface for subsequent reactions or altering the surface energy. nbinno.com This can lead to improved adhesion of coatings and adhesives, enhanced hydrophobicity, and increased chemical resistance. chemimpex.comnbinno.com For example, treating a surface with a vinyl-functional silane can create a more receptive surface for bonding with a polymer matrix in a composite material, leading to improved mechanical performance. nbinno.com
Examples of Properties Enhanced by Silane Surface Modification:
Adhesion: Improved bonding between a coating or adhesive and the substrate. nbinno.com
Hydrophobicity: Increased water repellency of the surface. shinetsusilicones.comgelest.com
Chemical Resistance: Enhanced protection against corrosion and chemical attack. chemimpex.com
Compatibility: Improved compatibility between inorganic fillers and organic polymer matrices in composites. nbinno.com
Development of Self-Healing Materials and High-Temperature Resistant Coatings
This compound is a critical precursor in the synthesis of advanced silicone polymers, which are foundational to the development of innovative materials such as self-healing elastomers and coatings resistant to high temperatures. chemimpex.com Its role as a crosslinking agent is pivotal, enhancing the mechanical properties and thermal stability of silicone-based materials. chemimpex.com
Self-Healing Materials: The development of self-healing materials, particularly those based on polysiloxane, leverages the dynamic nature of siloxane (Si-O-Si) bonds. labmanager.com These materials are designed to autonomously repair damage. The incorporation of this compound into polymer networks allows for the creation of cross-linked structures that can be engineered to undergo reversible bond-breaking and reformation. nih.gov The mechanism often involves introducing dynamic covalent or non-covalent bonds into the silicone network, which facilitates the self-healing process. nih.gov For instance, researchers have developed self-healing films from organosiloxane and polydimethylsiloxane (PDMS) layers that can repair cracks when mildly heated. labmanager.com The unique structure of this compound contributes to formulating these advanced materials that can extend the lifespan and reliability of products in fields like flexible electronics and protective coatings. chemimpex.comlabmanager.com
High-Temperature Resistant Coatings: Silicone-based coatings are widely used for protecting surfaces in high-temperature environments due to the inherent thermal stability of the siloxane main chain. siliconecoatedfabric.com this compound is utilized in the synthesis of the silicone resins that form the basis of these coatings. chemimpex.com These coatings are formulated to prevent the thermal oxidation and corrosion of metals at elevated temperatures, finding applications on steam pipelines, engines, and industrial furnaces. silibasesilicone.com The cross-linked network created using this compound contributes to the coating's durability. chemimpex.com Even at temperatures where organic components might degrade, the silicone resin can decompose to form a stable silica (B1680970) layer, which continues to act as a protective binder for heat-resistant pigments. silibasesilicone.com This allows the coatings to function effectively at continuous temperatures ranging from 250-400°C and even higher for shorter periods. siliconecoatedfabric.comsilibasesilicone.com
Table 1: Properties of Materials Developed with this compound
| Material Type | Key Property | Underlying Mechanism | Representative Application |
|---|---|---|---|
| Self-Healing Materials | Autonomous crack repair | Dynamic and reversible siloxane (Si-O-Si) bond networks | Protective coatings, flexible electronics |
| High-Temperature Coatings | Thermal stability and corrosion resistance | Stable Si-O backbone in the polymer chain | Coatings for engines, exhaust pipes, industrial equipment |
Long-Chain Branching in Polyolefins
The introduction of long-chain branches (LCBs) into the molecular architecture of polyolefins, such as polyethylene, significantly alters their processing characteristics and material properties. core.ac.uk Even in very small concentrations, LCBs can have a profound impact on the melt rheology of the polymer. core.ac.uk A primary mechanism for the formation of LCBs is the incorporation of a vinyl-terminated polymer chain (a macromonomer) into a growing polymer backbone during polymerization. core.ac.ukmdpi.com
This compound serves as an effective agent for introducing LCBs in a controlled manner. Due to its structure, which features two vinyl groups, it can act as a comonomer in olefin polymerization. During this process, one of the vinyl groups of the this compound molecule can be incorporated into a growing polyolefin chain. The second vinyl group remains pendant and available for polymerization, allowing it to be incorporated into a different growing chain. This creates a covalent link between two polymer chains, effectively forming a long-chain branch at the point of incorporation.
This method of branching influences key properties of the resulting polyolefin. The presence of LCBs generally increases melt strength and elasticity, which is beneficial for processing techniques like blow molding and film extrusion. google.com
Table 2: Impact of Long-Chain Branching on Polyolefin Properties
| Property | Effect of Long-Chain Branching | Rationale |
|---|---|---|
| Melt Strength | Increase | Increased chain entanglement and resistance to extensional flow |
| Processability | Improvement | Enhanced melt stability, particularly in extrusion and blow molding |
| Elasticity | Increase | Greater ability of the polymer melt to recover its shape after deformation |
| Viscosity | Increase at low shear rates | Increased intermolecular interactions due to branched structure |
Functionalization of Solid Supports and Nanomaterials
This compound is a versatile linker molecule used for the surface modification of solid supports and nanomaterials. nih.govresearchgate.net Its bifunctional nature, with two reactive vinyl groups, allows it to form stable covalent bonds with both surfaces and a wide range of functional molecules. acs.org This capability is essential in materials science for creating organic-inorganic hybrid materials with tailored surface properties.
A novel and efficient method has been developed for the covalent attachment of functional organic molecules to solid supports like silica and glass, which have hydroxyl groups on their surfaces. nih.govacs.org This process utilizes this compound as a coupling reagent in a transition-metal-catalyzed reaction. researchgate.net
The grafting mechanism proceeds in a two-fold manner:
One of the vinyl groups on the this compound molecule is used to form a direct carbon-carbon (C-C) bond with a target functional organic molecule. nih.govresearchgate.net
The other vinyl group is employed to immobilize the entire silyl-organic complex onto the surface of the solid support through the formation of a stable silicon-oxygen (Si-O) bond with the surface hydroxyl groups. nih.govacs.org
This protocol results in robustly bound functional groups that exhibit greater stability under various conditions compared to traditional methods.
Table 3: Components of the Covalent Grafting Process Using this compound
| Component | Role | Description |
|---|---|---|
| This compound | Linker/Coupling Reagent | Provides two vinyl groups for sequential reaction with a functional molecule and the surface. |
| Solid Support | Substrate | An inorganic material (e.g., silica, glass) with surface hydroxyl (OH) groups. nih.govacs.org |
| Functional Molecule | Target Moiety | The specific organic molecule being attached to the surface to impart a desired function. nih.gov |
| Transition Metal Catalyst | Reaction Promoter | Facilitates the reaction between the vinylsilane and the surface hydroxyl groups. researchgate.net |
The principles of covalent grafting using this compound are directly applicable to the surface engineering of nanoparticles. nih.gov The "ligand shell" refers to the layer of molecules attached to the surface of a nanoparticle, which dictates its physical and chemical properties, such as solubility, stability, and biological interactions. mdpi.comnih.gov
By using this compound, it is possible to precisely engineer this ligand shell. In this application, one vinyl group of the this compound molecule can be reacted with the surface of a nanoparticle (often an oxide-coated nanoparticle with hydroxyl groups). The second, unreacted vinyl group then serves as an anchor point for attaching specific functional ligands. This approach allows for the passivation of reactive nanoparticle surfaces and the introduction of new functionalities. nih.gov This precise control over surface chemistry is crucial for applications in electronics, optics, and biomedicine, where nanoparticle performance is highly dependent on surface interactions. mdpi.com
Future Research Directions and Emerging Trends
Development of Sustainable Synthesis Pathways
The traditional synthesis of organosilicon compounds, including dimethyldivinylsilane precursors, often involves processes that are energy-intensive and utilize chlorine-based chemistry, leading to the formation of harmful byproducts like hydrogen chloride. mdpi.com A significant future direction is the development of sustainable and green synthesis pathways that align with the 12 principles of green chemistry. nih.govresearchgate.net Research is shifting towards chlorine-free synthesis routes, such as the direct reaction of silicon with alcohols instead of methyl chloride, to produce precursors like alkoxysilanes. mdpi.comresearchgate.net
Key goals for the sustainable synthesis of this compound and its precursors include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Renewable Feedstocks: Exploring bio-based sources for the organic groups in organosilane synthesis.
Energy Efficiency: Employing methods like microwave-assisted synthesis, mechanochemistry, or sonochemistry to reduce energy consumption compared to conventional heating. nih.govresearchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like ionic liquids or conducting reactions in solventless conditions. nih.govmdpi.com
Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and energy input. nih.gov
Future pathways will likely focus on direct, chlorine-free processes that offer higher energy efficiency and produce less waste, representing a paradigm shift in industrial organosilicon chemistry. mdpi.comresearchgate.net
Exploration of Novel Catalytic Systems for this compound Transformations
Catalysis is central to the transformations of this compound, particularly in hydrosilylation and polymerization reactions. mdpi.com Hydrosilylation, the addition of a Si-H bond across the vinyl group's double bond, is a cornerstone of silicone chemistry, used extensively for crosslinking and derivatization. lew.ro
For decades, platinum-based catalysts like Speier's (H₂[PtCl₆]) and Karstedt's catalyst have dominated industrial applications due to their high activity. mdpi.com However, the high cost and environmental concerns associated with platinum have spurred research into more abundant and less toxic alternatives. princeton.edu A major trend is the development of catalysts based on earth-abundant metals.
Emerging Catalytic Systems for Hydrosilylation:
| Catalyst Class | Metal Center | Advantages & Research Focus |
|---|---|---|
| Noble Metals | Platinum (Pt), Rhodium (Rh), Ruthenium (Ru) | Development of "slow-release" precatalysts for controlled, heat-triggered reactions. illinois.edu Focus on improving selectivity and reducing side reactions like isomerization. mdpi.com |
| Earth-Abundant Metals | Iron (Fe), Cobalt (Co), Nickel (Ni) | Lower cost and reduced environmental impact. princeton.edu Research focuses on designing ligands (e.g., α-diimine) that stabilize the metal center and promote high activity and selectivity. princeton.edu Iron-isocyanide complexes show promise as stable, heterogeneous catalysts. lew.ro |
| Organocatalysts | N/A | Metal-free systems, avoiding potential metal contamination in the final product. lcpo.fr Research is exploring the use of nonmetallic Lewis pairs and other small organic molecules. lcpo.fr |
Future research will focus on designing highly active, selective, and recyclable catalysts from earth-abundant metals. princeton.edu The development of "switchable" catalysts, whose activity can be turned on or off by external stimuli like light or heat, is another promising avenue for achieving greater control over polymerization and crosslinking processes. illinois.edursc.org
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding and controlling the reaction kinetics of this compound transformations, such as polymerization and sol-gel processes, is crucial for producing materials with consistent and predictable properties. Traditional offline analysis methods are often insufficient for capturing the rapid changes that occur during these reactions. Consequently, there is a growing emphasis on advanced, in-situ (in-place) and operando (while operating) characterization techniques that allow for real-time monitoring. jos.ac.cn
These techniques provide dynamic information about reactant consumption, product formation, and changes in molecular structure as the reaction happens. nih.gov For instance, inline Near-Infrared (NIR) spectroscopy has been successfully used to monitor the sol-gel reaction for polysilane production in real-time, tracking the concentration of water and alkoxy groups. nih.gov
Potential In-Situ Techniques for this compound Reactions:
| Technique | Information Obtained | Application Area |
|---|---|---|
| FTIR/Raman Spectroscopy | Changes in functional groups (e.g., disappearance of Si-H and C=C vinyl groups). | Monitoring the extent and rate of hydrosilylation or polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural changes, reaction intermediates, and polymer microstructure. | Mechanistic studies and kinetic analysis of polymerization. |
| Near-Infrared (NIR) Spectroscopy | Concentration of reactants and products, degree of cure. | Real-time process control in industrial settings. nih.gov |
| Electrochemical Strain Microscopy (ESM) | Local ionic flows and electrochemical reactivity. | Probing semiconductor-electrolyte interfaces in devices made from this compound derivatives. jos.ac.cn |
The integration of these advanced analytical tools into reaction systems will facilitate better process control, optimization of reaction conditions, and a deeper fundamental understanding of the underlying reaction mechanisms.
Integration of Machine Learning and AI in this compound Materials Design
The design of new materials, including polymers derived from this compound, has traditionally relied on a time-consuming process of rational design followed by empirical trial-and-error experimentation. nih.gov The emergence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm by accelerating the discovery and optimization of materials with desired properties. researchgate.netmdpi.comnih.gov
By training algorithms on large datasets of known materials and their properties, ML models can predict the characteristics of new, hypothetical materials, significantly reducing the need for extensive laboratory synthesis and testing. nih.govmedium.com This data-driven approach allows for a more efficient exploration of the vast chemical space available for this compound-based polymers and composites. researchgate.net
Applications of AI/ML in Materials Design:
| AI/ML Application | Description | Potential Impact on this compound Materials |
|---|---|---|
| Property Prediction | Predicting physical, chemical, and mechanical properties (e.g., thermal stability, tensile strength, refractive index) based on monomer structure and composition. medium.com | Rapid screening of potential polysiloxane structures for specific applications without initial synthesis. |
| Inverse Design | Starting with a set of desired properties and using AI to generate a molecular structure that is predicted to exhibit them. arxiv.org | Designing novel this compound copolymers with tailored performance for advanced electronics or medical devices. |
| Process Optimization | Optimizing reaction conditions (temperature, pressure, catalyst concentration) to achieve a target property or yield. | Improving the efficiency and consistency of silicone production. |
The future of materials science will likely involve a "Design-Build-Test-Learn" cycle where high-throughput automated synthesis is guided by predictive ML models, creating a closed-loop system for accelerated discovery. nih.gov
Bio-inspired and Environmentally Benign Applications of this compound Derivatives
The unique properties of silicones—such as biocompatibility, thermal stability, and low surface tension—make them suitable for a wide range of applications. Future research is increasingly looking to nature for inspiration (biomimicry) to design the next generation of advanced materials from precursors like this compound. mdpi.comwikipedia.org This involves creating materials that emulate the structure and function of biological systems.
Furthermore, there is a strong drive to develop applications that are environmentally benign. While organosilicon materials are generally considered to have a low ecological impact, research aims to enhance their biodegradability or design them for applications that contribute to environmental sustainability. researchgate.netnih.gov Silanols, the hydrolysis products of some silicones, are considered environmentally benign as they can ultimately convert to silica (B1680970), carbon dioxide, and water. acs.org
Emerging Application Areas:
Biomimetic Medical Materials: Using this compound to create crosslinked silicone networks that mimic the properties of soft tissues for use in tissue engineering scaffolds, flexible medical implants, or advanced wound dressings. mdpi.comnih.gov The surface of these materials can be modified to promote specific cell adhesion and growth, replicating the function of the natural extracellular matrix. mdpi.comwikipedia.org
Bio-inspired Coatings: Designing superhydrophobic surfaces inspired by the lotus (B1177795) leaf for self-cleaning and anti-fouling applications. This compound can be incorporated into polymer networks to control surface properties and enhance durability.
Environmentally Friendly Modifiers: Using derivatives of this compound to modify natural materials. For example, octadecyltrichlorosilane, an organosilicon compound, has been used to modify channel sediment to improve its hydrophobicity and frost resistance, offering a sustainable solution for infrastructure maintenance. mdpi.com
Drug Delivery Systems: Developing silicone-based nanoparticles or hydrogels for the controlled release of pharmaceuticals. The crosslinking density, controlled by the amount of this compound, can be tuned to control the release rate.
By combining the principles of green chemistry with bio-inspired design, researchers aim to create novel materials from this compound that are not only high-performing but also safe and sustainable throughout their lifecycle. documentsdelivered.com
Q & A
Q. How to conduct a systematic review of this compound’s applications in hybrid nanomaterials?
- Methodological Answer : Define inclusion criteria (e.g., peer-reviewed articles from 2010–2025) and search databases (SciFinder, PubMed) using controlled vocabularies (e.g., "silane crosslinkers" AND "nanocomposites"). Use PRISMA flow diagrams to document screening. For conflicting conclusions, perform meta-analysis with random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
